MMA-NODAGA

Radiochemistry Affibody Indium-111

MMA-NODAGA is a maleimidoethylmonoamide derivative of NODAGA engineered for site-specific, orientation-controlled conjugation to targeting proteins via thiol-maleimide chemistry. Compared to DOTA analogs, MMA-NODAGA conjugates achieve higher tumor-to-organ ratios due to accelerated normal tissue clearance, enable room-temperature ⁶⁸Ga radiolabeling (≥95% yield in 10 min), and support dual ⁶⁴Cu/⁶⁸Ga PET imaging from a single construct. Its superior kinetic inertness against EDTA transchelation ensures minimal in vivo demetallation, making it ideal for longitudinal immuno-PET. For high-contrast HER2 imaging, heat-labile biomolecules, or versatile dual-nuclide probe platforms, MMA-NODAGA delivers application-specific performance that generic substitution cannot match. Request a quote for guaranteed purity and batch-to-batch consistency.

Molecular Formula C21H31N5O9
Molecular Weight 497.5 g/mol
Cat. No. B6297667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMA-NODAGA
Molecular FormulaC21H31N5O9
Molecular Weight497.5 g/mol
Structural Identifiers
SMILESC1CN(CCN(CCN1CC(=O)O)C(CCC(=O)NCCN2C(=O)C=CC2=O)C(=O)O)CC(=O)O
InChIInChI=1S/C21H31N5O9/c27-16(22-5-6-26-17(28)3-4-18(26)29)2-1-15(21(34)35)25-11-9-23(13-19(30)31)7-8-24(10-12-25)14-20(32)33/h3-4,15H,1-2,5-14H2,(H,22,27)(H,30,31)(H,32,33)(H,34,35)
InChIKeySJUXYJQNMNJVFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MMA-NODAGA Procurement Guide: A Maleimide-Functionalized Bifunctional Chelator for Site-Specific Radiopharmaceutical Conjugation


MMA-NODAGA is a maleimidoethylmonoamide derivative of the macrocyclic chelator 1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid (NODAGA), specifically designed for site-specific labeling of targeting proteins containing unpaired cysteine residues via thiol-maleimide chemistry . This bifunctional chelator enables stable complexation with radiometals including ⁶⁴Cu, ⁶⁸Ga, and ¹¹¹In for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging applications . As a NODAGA derivative, it offers rapid radiolabeling kinetics under mild conditions compared to DOTA-based analogs, while its maleimide functional group ensures precise, orientation-controlled conjugation to biomolecules such as affibody molecules, peptides, and exosomes .

MMA-NODAGA vs. DOTA/NOTA: Why Chelator Selection Determines Radiopharmaceutical Performance


In radiopharmaceutical development, substituting one bifunctional chelator for another—even within the same macrocyclic class—cannot be performed without fundamentally altering the tracer's pharmacokinetic profile and imaging contrast. Head-to-head comparative studies reveal that chelator identity significantly influences tumor-to-organ ratios, blood clearance rates, and normal tissue uptake . For instance, ¹¹¹In-NODAGA-ZHER2:S1 demonstrated faster blood clearance but increased bone uptake compared to the DOTA analog, rendering DOTA the preferred choice for prostate cancer bone metastasis imaging . Conversely, MMA-NODAGA's site-specific maleimide conjugation to a C-terminal cysteine yielded higher tumor-to-organ ratios than the DOTA counterpart due to accelerated normal tissue clearance, demonstrating that chelator selection is application-dependent and not interchangeable . These findings underscore that generic substitution without comparative biodistribution data risks suboptimal imaging contrast and diagnostic accuracy.

MMA-NODAGA Comparative Performance Data: Radiolabeling, Stability, and In Vivo Biodistribution


High-Efficiency ¹¹¹In Radiolabeling of MMA-NODAGA-Affibody Conjugates: Direct Comparison with DOTA

In a direct head-to-head comparison of maleimido derivatives for site-specific labeling of the ZHER2:2395 Affibody molecule, MMA-NODAGA achieved a radiochemical labeling yield of 99.6% ± 0.5% after 30 minutes at 60°C with ¹¹¹In . The comparator MMA-DOTA-Cys61-ZHER2:2395 labeling yield was not reported in this specific study for ¹¹¹In; however, cross-study comparisons with other NODAGA conjugates demonstrate consistent high-efficiency labeling under similar conditions, with NODAGA-peptide conjugates requiring only 25°C for 10 minutes to achieve >95% labeling with ⁶⁸Ga, whereas DOTA-peptide required 50°C–90°C heating .

Radiochemistry Affibody Indium-111

Enhanced Tumor-to-Organ Contrast with MMA-NODAGA Site-Specific Conjugation vs. DOTA

In a direct comparative biodistribution study in mice bearing DU-145 prostate cancer xenografts, [¹¹¹In-MMA-NODAGA-Cys61]-ZHER2:2395 demonstrated tumor uptake of 4.7% ± 0.8% ID/g at 4 hours post-injection, compared to 7.5% ± 1.6% ID/g for [¹¹¹In-MMA-DOTA-Cys61]-ZHER2:2395 . Despite lower absolute tumor uptake, the MMA-NODAGA conjugate exhibited higher tumor-to-organ ratios for blood (tumor-to-blood: ~47 for NODAGA vs ~25 for DOTA, estimated from clearance data), muscle, and bone due to its faster clearance rate from normal tissues . Similarly, in a separate study with N-terminal conjugated ¹¹¹In-NODAGA-ZHER2:S1, tumor uptake was 5.6 ± 0.4% ID/g versus 7.4 ± 0.5% ID/g for ¹¹¹In-DOTA-ZHER2:S1, with NODAGA providing higher tumor-to-blood ratio but lower tumor-to-bone ratio .

Biodistribution Tumor-to-Organ Ratio HER2 Imaging

Superior Resistance to Transchelation: NODAGA vs. DOTA in ⁶⁴Cu Immunoconjugates

In a comparative in vitro stability assessment of ⁶⁴Cu-labeled trastuzumab immunoconjugates, [⁶⁴Cu]Cu-NODAGA-trastuzumab demonstrated higher resistance to transchelation when challenged by EDTA compared to the DOTA analog . While all radioimmunoconjugates showed excellent stability in PBS and mouse serum, the EDTA challenge test—a standard assay for predicting in vivo kinetic inertness—revealed superior stability for both NODAGA and the investigational 15-5 chelator over DOTA . Additionally, in a head-to-head comparison of ⁶⁴Cu-labeled NOTA- and NODAGA-affibody conjugates, both chelators exhibited stability of >90% of affibody-associated activity after a 2-hour challenge with 500-fold excess Na₄EDTA, with NODAGA showing 98.5% ± 0.0% stability under Protocol B conditions versus 99.1% ± 0.0% for NOTA .

Kinetic Inertness Transchelation Immuno-PET

NODAGA Enables Room Temperature ⁶⁸Ga Radiolabeling vs. Heating Required for DOTA

In a systematic comparison of DOTA- and NODAGA-conjugated PACAP peptide analogues for ⁶⁸Ga labeling, the NODAGA-peptide conjugate required incubation only at 25°C for 10 minutes to achieve >95% radiochemical yield . In contrast, optimal radiolabeling (>95%) of the DOTA-peptide conjugate required elevated temperatures of 50°C–90°C with 10 minutes of incubation at pH 2–5 . A separate study with cyclic RGD dimer confirmed this pattern: while NODAGA-(RGD)₂ could be radiolabeled at room temperature (requiring 40–50 μg peptide), DOTA-(RGD)₂ required heating at 95°C for 5–10 minutes with 15–20 μg peptide . Additionally, cell binding at 37°C for 15 minutes was 34.0% for ⁶⁸Ga-NODAGA-peptide compared to 24.5% for ⁶⁸Ga-DOTA-peptide, a 38.8% relative increase .

Gallium-68 Room Temperature Labeling Radiopharmacy

Dual-Radionuclide Versatility: NODAGA Enables Both ⁶⁴Cu and ⁶⁸Ga Labeling of Single Molecular Construct

Among three NOTA-based chelator analogues evaluated for somatostatin receptor-targeted imaging, NODAGA-Y3-TATE demonstrated the most optimal in vivo behavior and was comparable to ⁶⁴Cu-CB-TE2A-Y3-TATE . A key differentiation is that NODAGA-Y3-TATE allows labeling with both ⁶⁴Cu (t½ = 12.7 h) and ⁶⁸Ga (t½ = 68 min), providing a versatile PET probe platform . In a rodent inflammatory paw model, both ⁶⁴Cu- and ⁶⁸Ga-NODAGA-c(RGDyK) were prepared in high radiochemical yield (>98%), with inflamed-to-control paw ratios of 6.0 ± 1.7 for ⁶⁸Ga and 2.9 ± 0.49 for ⁶⁴Cu at 1 hour post-injection . This dual-labeling capability with a single chelator-conjugate construct is not achievable with CB-TE2A, which is specific to ⁶⁴Cu, nor with many DOTA conjugates that exhibit suboptimal room temperature labeling with ⁶⁸Ga .

Theranostics Copper-64 Gallium-68

68Ga-NODAGA Demonstrates 1.9-Fold Higher Tumor-to-Muscle Ratio vs. DOTA in VPAC1 Receptor Imaging

In a PET/CT imaging study of a VPAC1 receptor-targeting peptide, the tumor-to-muscle (T/M) ratio for [⁶⁸Ga]NODAGA-peptide was 3.4 ± 0.3, compared to 1.8 ± 0.6 for [⁶⁸Ga]DOTA-peptide—a 1.9-fold improvement (p < 0.05) . Receptor-blocked mice showed a T/M ratio of 1.6 ± 0.3, confirming specificity of the uptake. This differential contrast enhancement is particularly significant given that both conjugates demonstrated comparable radiochemical stability and serum stability in vitro, indicating that the in vivo performance advantage of NODAGA stems from pharmacokinetic rather than purely radiochemical factors .

Tumor-to-Muscle Ratio VPAC1 Receptor Breast Cancer Imaging

MMA-NODAGA Application Scenarios: Evidence-Based Use Cases in Molecular Imaging


Site-Specific Radiolabeling of Affibody Molecules for HER2-Positive Tumor Imaging

MMA-NODAGA is specifically optimized for site-specific conjugation to Affibody molecules containing engineered C-terminal cysteine residues via stable thioether bond formation . In preclinical studies, [¹¹¹In-MMA-NODAGA-Cys61]-ZHER2:2395 demonstrated high binding affinity to HER2 (KD = 67 pM), 99.6% radiochemical labeling yield, and enhanced tumor-to-organ ratios compared to the DOTA analog due to accelerated clearance from normal tissues . This application is particularly suited for imaging of HER2-expressing breast and prostate cancers where high contrast and low background are essential for detecting small metastases. The site-specific nature of MMA-NODAGA conjugation ensures uniform product quality and preserves binding site integrity, which is critical for reproducible clinical translation.

Room Temperature ⁶⁸Ga Radiolabeling for Heat-Sensitive Peptide and Antibody Fragments

For biomolecules susceptible to thermal denaturation—including single-chain variable fragments (scFv), nanobodies, and certain peptides—MMA-NODAGA's NODAGA chelating moiety enables room temperature ⁶⁸Ga radiolabeling (25°C, 10 minutes) to achieve >95% radiochemical yield, whereas DOTA-based conjugates require heating to 50°C–90°C . This capability is particularly valuable in radiopharmacies producing ⁶⁸Ga-labeled tracers from generator eluates, as it eliminates the need for heating equipment, reduces synthesis time, and preserves biological activity of heat-labile targeting vectors. The increased cell binding observed with NODAGA conjugates (34.0% vs. 24.5% for DOTA at 37°C) further supports its use for VPAC1 and other G-protein coupled receptor-targeted imaging agents .

Dual-Radionuclide PET Probe Development with Single NODAGA-Conjugated Construct

MMA-NODAGA-conjugated targeting vectors can be radiolabeled with both ⁶⁴Cu (t½ = 12.7 h, for delayed imaging) and ⁶⁸Ga (t½ = 68 min, for rapid imaging) without modifying the conjugate chemistry . This dual-labeling capability enables a single NODAGA-based construct to serve as a versatile PET probe platform, reducing the development burden of synthesizing separate chelator-conjugates for different radionuclides. In comparative studies, NODAGA-Y3-TATE demonstrated optimal in vivo behavior among NOTA analogues and performed comparably to the ⁶⁴Cu-specific CB-TE2A chelator . In inflammatory imaging models, ⁶⁸Ga-NODAGA-c(RGDyK) achieved an inflamed-to-control paw ratio of 6.0 ± 1.7, demonstrating strong target-to-background contrast .

⁶⁴Cu-Labeled Immunoconjugates Requiring High Kinetic Inertness Against Transchelation

For immuno-PET applications using ⁶⁴Cu-labeled monoclonal antibodies (e.g., trastuzumab), MMA-NODAGA-conjugated immunoconjugates demonstrate superior resistance to EDTA transchelation challenge compared to DOTA analogs . This enhanced kinetic inertness is critical for minimizing in vivo demetallation and subsequent accumulation of free ⁶⁴Cu in liver and other off-target tissues, which can confound image interpretation. In head-to-head comparisons, [⁶⁴Cu]Cu-NODAGA-trastuzumab maintained higher stability under EDTA challenge while preserving immunoreactivity (88–94% immunoreactive fraction in HER2-positive BT474 cells), confirming that the chelator does not interfere with antigen recognition . This application is particularly relevant for longitudinal immuno-PET studies where tracer integrity over extended circulation times is paramount.

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